Product packaging for Fmoc-D-Trp-OH(Cat. No.:CAS No. 144701-22-4)

Fmoc-D-Trp-OH

Cat. No.: B7772072
CAS No.: 144701-22-4
M. Wt: 426.5 g/mol
InChI Key: MGHMWKZOLAAOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-D-Trp-OH is a useful research compound. Its molecular formula is C26H22N2O4 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22N2O4 B7772072 Fmoc-D-Trp-OH CAS No. 144701-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHMWKZOLAAOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875541
Record name FMOC-TRYPTOPHAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144701-22-4, 35737-15-6
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144701-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-tryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035737156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003170845
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334295
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundations of D Amino Acid Integration in Peptide Chemistry

While L-amino acids are the canonical building blocks of proteins in most living organisms, the incorporation of their non-superimposable mirror images, D-amino acids, into peptide chains offers a powerful strategy to modulate biological activity and enhance therapeutic potential. The presence of D-amino acids can render peptides more resistant to proteolytic degradation by enzymes that are stereospecific for L-amino acids. This increased stability is a crucial attribute for the development of peptide-based drugs with improved pharmacokinetic profiles.

Furthermore, the introduction of D-amino acids can induce specific conformational constraints on the peptide backbone, leading to the formation of unique secondary structures such as β-turns. This conformational control is instrumental in designing peptides with high affinity and selectivity for their biological targets. The strategic placement of a D-amino acid can optimize the spatial orientation of side chains, which is critical for molecular recognition and binding.

The Fluorenylmethoxycarbonyl Fmoc Strategy in Modern Peptide Synthesis: Principles and Evolution

The Fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the way peptides are constructed. creative-peptides.com Developed by Eric Atherton and Bob Sheppard in the late 1970s, the Fmoc strategy offers a milder and more versatile alternative to the older tert-butyloxycarbonyl (Boc) method. lgcstandards.com

The core principle of Fmoc-based SPPS lies in its orthogonality. The Fmoc group protects the α-amino group of the incoming amino acid and is selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). altabioscience.com This deprotection step is gentle and does not affect the acid-labile protecting groups on the amino acid side chains or the linker attaching the peptide to the solid support. altabioscience.com The cycle of deprotection, washing, and coupling of the next Fmoc-protected amino acid is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA). lgcstandards.com

The evolution of Fmoc chemistry has been marked by the development of a wide range of specialized reagents, including various resins, coupling agents, and side-chain protecting groups, allowing for the efficient synthesis of complex and modified peptides. nih.gov The strong UV absorbance of the fluorenyl group provides a convenient method for real-time monitoring of the deprotection and coupling steps, further enhancing the efficiency and reliability of the synthesis process. altabioscience.com

Table 1: Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis Strategies

FeatureFmoc StrategyBoc Strategy
Nα-Protecting Group 9-Fluorenylmethoxycarbonyltert-Butyloxycarbonyl
Deprotection Condition Mild base (e.g., 20% piperidine in DMF)Strong acid (e.g., trifluoroacetic acid)
Side-Chain Protection Acid-labile (e.g., tBu, Boc, Trt)Acid-labile (e.g., Bzl, Tos)
Final Cleavage Strong acid (e.g., TFA)Very strong acid (e.g., HF, TFMSA)
Advantages Milder conditions, easier automation, UV monitoringLess aggregation for some sequences

Academic and Research Significance of Fmoc D Trp Oh As a Specialized Building Block

Fmoc-D-Trp-OH, or N-α-(9-Fluorenylmethyloxycarbonyl)-D-tryptophan, is a specialized building block that combines the advantages of the Fmoc protecting group with the unique properties of the D-enantiomer of tryptophan. The indole (B1671886) side chain of tryptophan is a crucial structural and functional motif in many biologically active peptides, often involved in binding to receptors and membranes. nih.gov The incorporation of D-tryptophan can significantly impact the peptide's structure, stability, and biological activity.

In academic research, this compound is instrumental in structure-activity relationship (SAR) studies. By systematically replacing L-tryptophan with D-tryptophan in a peptide sequence, researchers can probe the importance of chirality at that specific position for biological function. This approach provides valuable insights into the molecular interactions between a peptide and its target.

Furthermore, the use of this compound is central to the development of peptide-based therapeutics with enhanced properties. Peptides containing D-tryptophan often exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life. drugbank.com This is a critical factor in designing effective drug candidates. The unique conformational constraints imposed by D-tryptophan can also lead to the discovery of novel peptide agonists or antagonists with improved potency and selectivity. For instance, tryptophan-rich antimicrobial peptides are a promising class of next-generation antibiotics, and the inclusion of D-tryptophan can enhance their activity and stability. nih.gov

Table 2: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C26H22N2O4 peptide.com
Molecular Weight 426.5 g/mol nih.gov
Appearance White to slight yellow powder
Solubility Soluble in DMF
CAS Number 86123-11-7 peptide.com

Historical Context and Key Milestones in D Tryptophan and Fmoc Chemistry Research

Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing this compound

Successful SPPS of peptides containing D-tryptophan hinges on the careful optimization of several key parameters, from the choice of coupling reagents to the design of deprotection strategies. These optimizations are critical to maximize yield, purity, and biological activity of the final peptide product.

Investigation of Coupling Reagents and Reaction Kinetics for D-Tryptophan Residues

The formation of the amide bond between the carboxylic acid of the incoming this compound and the free amine of the resin-bound peptide chain is a critical step in SPPS. The choice of coupling reagent significantly influences the reaction kinetics and the potential for side reactions. Common coupling reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.

For sterically hindered amino acids or challenging sequences, aminium/uronium salt-based reagents like HBTU, HATU, and HCTU are often preferred due to their high reactivity and ability to suppress racemization. Phosphonium salt reagents such as PyBOP and PyAOP also demonstrate high efficiency. Carbodiimides, like DIC, are cost-effective but are typically used with an additive such as HOBt or Oxyma Pure to enhance reaction rates and minimize side reactions.

The reaction kinetics of coupling this compound can be influenced by factors such as solvent choice, temperature, and the presence of additives. D-Tryptophan, while not exceptionally bulky, can present challenges in certain sequence contexts, particularly when coupled to a sterically hindered amino acid or within a sequence prone to aggregation. Monitoring the coupling reaction is crucial, often accomplished through qualitative tests like the ninhydrin test, to ensure complete acylation of the free amine.

Coupling Reagent ClassExamplesAdditiveKey Characteristics
CarbodiimidesDICHOBt, Oxyma PureCost-effective, requires an additive to enhance speed and reduce side reactions.
Phosphonium SaltsPyBOP, PyAOP-High coupling efficiency, particularly for hindered amino acids.
Aminium/Uronium SaltsHBTU, HATU, HCTU-Very rapid coupling kinetics, effective at suppressing racemization. luxembourg-bio.com

Strategies for Minimizing Epimerization and Racemization during D-Tryptophan Coupling

Epimerization, the change in configuration at the α-carbon of the amino acid, is a significant concern during peptide synthesis as it can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide. While urethane-based protecting groups like Fmoc inherently suppress racemization, the risk is not entirely eliminated, especially during the activation step of the carboxylic acid.

Several strategies are employed to minimize epimerization during the coupling of this compound:

Choice of Coupling Reagent: Uronium/aminium and phosphonium-based reagents, particularly those containing a benzotriazole moiety like HBTU and HATU, are known to effectively suppress racemization. peptide.compeptide.com The addition of HOBt or its derivatives can further reduce the risk of epimerization when using carbodiimide activators. peptide.com

Reaction Conditions: Performing the coupling at lower temperatures can reduce the rate of epimerization. The choice of base is also critical; sterically hindered non-nucleophilic bases like DIPEA are commonly used to minimize side reactions.

Pre-activation Time: Minimizing the time between the activation of the this compound and its addition to the resin-bound peptide can reduce the opportunity for the activated species to racemize.

Studies have shown that the extent of racemization can be sequence-dependent and influenced by the C-terminal residue to which the D-tryptophan is being coupled. nih.gov Careful analysis of the crude peptide by techniques such as chiral gas chromatography or HPLC with a chiral stationary phase is essential to quantify the level of epimerization.

Role of Tryptophan Side-Chain Protection (e.g., Boc) in Fmoc-SPPS with this compound

The indole (B1671886) side chain of tryptophan is susceptible to oxidation and modification by cationic species, particularly during the final cleavage of the peptide from the resin in the presence of strong acids like TFA. peptide.compeptide.com While tryptophan can be used without side-chain protection in Fmoc chemistry, employing a protecting group can significantly reduce the formation of byproducts. peptide.compeptide.com

The most common protecting group for the indole nitrogen of tryptophan in Fmoc-SPPS is the tert-butyloxycarbonyl (Boc) group. peptide.compeptide.comiris-biotech.de The use of Fmoc-D-Trp(Boc)-OH offers several advantages:

Prevention of Alkylation: The Boc group effectively shields the indole ring from electrophilic attack by carbocations generated from other protecting groups (e.g., from arginine side chains) during TFA cleavage. peptide.comresearchgate.net

Reduced Oxidation: It provides a degree of protection against oxidation of the indole ring.

Improved Solubility: In some cases, the protected amino acid derivative may exhibit improved solubility. acs.org

The combination of using Fmoc-D-Trp(Boc)-OH with Arg(Pbf)-OH has been shown to be particularly effective in minimizing tryptophan side-chain modifications. researchgate.net The Boc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and is cleanly removed during the final TFA cleavage step. iris-biotech.de

Design and Implementation of Orthogonal Deprotection Regimes for this compound Containing Peptides

Orthogonality in protecting group strategy is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. peptide.combiosynth.com The standard Fmoc/tBu strategy is a prime example of an orthogonal system, where the base-labile Fmoc group is removed at each cycle, while the acid-labile side-chain protecting groups (like tBu, Boc, Trt) remain intact until the final cleavage step. iris-biotech.depeptide.com

When synthesizing peptides containing this compound, particularly those with complex structures or modifications, the design of the orthogonal deprotection scheme is critical. For instance, if a peptide requires side-chain modification on the resin, a protecting group orthogonal to both Fmoc and the final TFA-labile groups is needed.

Examples of protecting groups that can be used to create multi-orthogonal schemes include:

Alloc (Allyloxycarbonyl): Removed by palladium catalysis, it is orthogonal to both Fmoc and Boc/tBu strategies.

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Cleaved by hydrazine, offering another layer of orthogonality. sigmaaldrich.com

Photolabile Protecting Groups: These can be removed by irradiation with UV light at a specific wavelength.

A well-designed orthogonal deprotection strategy allows for the synthesis of complex peptides, such as cyclic peptides, branched peptides, and peptides with post-translational modifications, all containing the D-tryptophan residue. researchgate.net

Exploration of Solution-Phase Synthesis Techniques for this compound Derivatives

While SPPS is the dominant methodology for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of peptide fragments that can be later ligated. nih.govresearchgate.net The principles of peptide bond formation and protecting group strategy are fundamentally the same as in SPPS.

In the context of this compound, solution-phase synthesis involves the coupling of the protected amino acid to a C-terminally protected amino acid or peptide in a suitable organic solvent. The purification of intermediates after each coupling and deprotection step is typically achieved by crystallization or chromatography.

A key challenge in solution-phase synthesis is maintaining the solubility of the growing peptide chain. The choice of protecting groups can influence solubility, and sometimes temporary solubilizing groups are introduced. The risk of racemization during fragment condensation (coupling of two peptide fragments) is a significant concern and requires careful selection of coupling reagents and reaction conditions. nih.gov The use of this compound in solution-phase synthesis follows the general principles of Fmoc chemistry, with the Fmoc group being removed by a secondary amine like piperidine (B6355638).

Innovations in Automated Peptide Synthesis and High-Throughput Approaches with this compound

The demand for synthetic peptides in drug discovery and biomedical research has driven significant advancements in automated peptide synthesis and high-throughput screening methodologies. nih.govbeilstein-journals.org Automated peptide synthesizers, which perform the repetitive cycles of deprotection, washing, and coupling required in SPPS, have become standard laboratory equipment. beilstein-journals.orgspringernature.com

Modern automated synthesizers often incorporate features to enhance the synthesis of challenging sequences, including those containing this compound:

Microwave Irradiation: The use of microwave energy can accelerate both the coupling and deprotection steps, leading to shorter cycle times and potentially improved synthesis of difficult sequences. beilstein-journals.orgbiotage.com

Real-time Monitoring: Some instruments can monitor the completion of the Fmoc deprotection step by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, allowing for the optimization of deprotection times for each cycle. peptide.com

Flexible Programming: Advanced software allows for the customization of protocols, enabling the use of different coupling reagents, reaction times, and temperatures for specific amino acid incorporations.

Microwave-Assisted Synthesis for Enhanced Coupling Efficiency

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a pivotal technology for accelerating the synthesis of peptides, including those containing the sterically hindered amino acid this compound. This technique utilizes microwave energy to apply controlled heating to the reaction mixture, which significantly shortens the time required for both the coupling of amino acids and the removal of the Fmoc protecting group. creative-peptides.comnih.govnih.gov The application of microwave radiation facilitates rapid and uniform heating of the reaction system, leading to faster reaction kinetics. creative-peptides.com This methodology has proven particularly effective in overcoming challenges associated with "difficult" peptide sequences, where traditional SPPS at ambient temperatures may result in incomplete reactions and lower purity of the final product. nih.govsigmaaldrich.cn

A comparative analysis of conventional and microwave-assisted synthesis for a difficult peptide sequence highlights the significant enhancement in efficiency.

Synthesis ParameterConventional SPPSMicrowave-Assisted SPPS
Coupling Time per Cycle 60 - 100 minutes mit.edu~5 minutes nih.gov
Deprotection Time per Cycle >15 minutes~3 minutes nih.gov
Overall Synthesis Time (10-mer peptide) ~20 hours creative-peptides.com< 3 hours nih.gov
Crude Product Purity Often lower, with multiple deletion sequences sigmaaldrich.cn85% - 91% creative-peptides.com

This table presents generalized data compiled from multiple sources to illustrate the comparative advantages of Microwave-Assisted SPPS.

Robotic Systems for Parallel Synthesis of this compound Containing Peptides

The automation of solid-phase peptide synthesis (SPPS) through robotic systems has revolutionized the production of peptides, enabling high-throughput and parallel synthesis formats. americanpeptidesociety.orgnih.gov These automated synthesizers utilize robotic platforms, often X-Y robotic arms, to manage the precise delivery of reagents to multiple reaction vessels simultaneously. americanpeptidesociety.orgspringernature.com This capability is essential for applications such as drug discovery, mimotope screening, and structure-activity relationship studies, which require the generation of large libraries of peptides in a time-efficient manner. nih.govnih.gov

The integration of this compound into peptide sequences is seamlessly managed by these robotic systems. Automated synthesizers are programmed to execute the repetitive cycles of deprotection, washing, and coupling steps inherent to Fmoc-based SPPS. americanpeptidesociety.orgpeptidemachines.com This automation ensures high reproducibility between synthesis runs and minimizes the potential for human error. americanpeptidesociety.org The systems can be configured for the parallel synthesis of up to 192 different peptides at once, dramatically increasing productivity. springernature.com

The core benefits of employing robotic systems for the synthesis of peptides containing this compound are multifaceted:

High-Throughput: Large numbers of distinct peptide sequences can be synthesized simultaneously, accelerating research and development timelines. nih.govnih.gov

Reproducibility: Automation standardizes reaction conditions, ensuring consistent quality and purity of the synthesized peptides across different batches. americanpeptidesociety.org

Efficiency: Robotic systems operate continuously with minimal supervision, freeing up researchers for other tasks. americanpeptidesociety.org

Precision: The precise delivery of reagents, including the this compound amino acid, and control over reaction times leads to higher quality crude peptide products.

Modern automated peptide synthesizers often combine robotic liquid handling with other advanced features, such as microwave heating, to further enhance the speed and quality of peptide synthesis. springernature.combeilstein-journals.org This synergy of technologies provides a powerful platform for efficiently producing complex peptides that incorporate challenging residues like this compound for a wide range of scientific applications. beilstein-journals.org

Site-Specific Derivatization of the Indole Moiety in this compound

The indole side chain of tryptophan is a unique and versatile target for chemical modification due to its distinct reactivity. researchgate.net Site-specific derivatization of the indole ring in this compound opens avenues for creating peptides and other molecules with tailored properties.

Introduction of Functional Groups to the Tryptophan Indole Ring

The introduction of various functional groups onto the tryptophan indole ring can significantly alter the physicochemical and biological properties of this compound and the peptides into which it is incorporated. These modifications can enhance binding affinity, improve stability, or introduce reporter groups for analytical purposes.

Common strategies for functionalizing the indole ring include:

Halogenation: The introduction of halogen atoms (e.g., bromine) at different positions of the indole ring can create precursors for further cross-coupling reactions and can also enhance biological activity. ub.edu For instance, brominated tryptophans have been shown to improve passive diffusion and biostability in peptides. ub.edu The synthesis of Fmoc-protected bromotryptophans can be achieved by reacting the corresponding bromotryptophan with Fmoc-OSu. ub.edu

Alkylation and Arylation: Palladium-catalyzed C-H activation and arylation reactions allow for the introduction of alkyl and aryl groups at various positions of the indole ring, most commonly at the C2 position. researchgate.net These modifications can be used to create sterically demanding analogs or to introduce moieties for further chemical ligation. researchgate.net

Nitration and Sulfonation: While less common for direct use in peptide synthesis due to potentially harsh reaction conditions, nitration and sulfonation can introduce electron-withdrawing groups that modulate the electronic properties of the indole ring.

Thioether Formation: A visible-light-mediated reaction between tryptophan residues and thiophenols can selectively form a C-S bond at the C2 position of the indole moiety. chinesechemsoc.org This method is notable for its mild, open-to-air conditions and tolerance of a broad range of functional groups. chinesechemsoc.org

Table 1: Examples of Functional Group Introduction on the Tryptophan Indole Ring

Modification TypeReagents and ConditionsPosition of ModificationReference
BrominationN-Bromosuccinimide (NBS)Various ub.edu
C-H ArylationPd(OAc)₂, Aryl Halide, LigandC2 researchgate.net
C-S Bond FormationThiophenol, DMSO, Visible LightC2 chinesechemsoc.org

Synthesis and Characterization of Novel N-Substituted D-Tryptophan Derivatives (e.g., N-tert-Prenylation)

A significant advancement in the derivatization of this compound is the substitution at the indole nitrogen (N-in). One notable example is N-tert-prenylation, which has been shown to enhance the cytotoxic effects of peptide analogues against cancer cell lines. nih.govrsc.org

The synthesis of Fmoc-D-Trp(N-tert-prenyl)-OH is a multi-step process: nih.govrsc.orgresearchgate.net

Esterification: The carboxylic acid of this compound is first protected, for example, as a succinimidyl (OSu) ester using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). nih.govrsc.org

N-tert-Prenylation: The N-tert-prenylation of the indole ring is achieved through a Palladium(II)-mediated C-H functionalization using 2-methyl-2-butene (B146552) in the presence of co-oxidants like Cu(OAc)₂ and AgTFA. nih.govresearchgate.net

Hydrolysis: The ester group is then hydrolyzed to yield the final product, Fmoc-D-Trp(N-tert-prenyl)-OH. nih.govrsc.org

Characterization of the resulting Fmoc-D-Trp(N-tert-prenyl)-OH confirms its stability and compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions, making it a valuable building block for introducing N-prenyl groups into peptide sequences. nih.gov

Table 2: Synthesis and Characterization of Fmoc-D-Trp(N-tert-prenyl)-OH

StepReagentsKey OutcomeReference
EsterificationDCC, NHS, THFFormation of Fmoc-D-Trp-OSu nih.govrsc.org
N-tert-Prenylation2-methyl-2-butene, Pd(OAc)₂, Cu(OAc)₂, AgTFAIntroduction of the N-tert-prenyl group nih.govresearchgate.net
HydrolysisNa₂CO₃, MeCN/H₂OFormation of Fmoc-D-Trp(N-tert-prenyl)-OH nih.govrsc.org

Conjugation of this compound to Biomolecules and Solid Supports

The ability to conjugate this compound to various molecules and supports is fundamental to its application in biotechnology and materials science.

Conjugation to Biomolecules:

This compound can be incorporated into peptides, which can then be conjugated to other biomolecules such as proteins, nucleic acids, or lipids. This is often achieved through "click chemistry" reactions, where an alkyne-functionalized tryptophan derivative can react with an azide-modified biomolecule. researchgate.net This allows for the creation of sophisticated bioconjugates with diverse applications, including targeted drug delivery and bioimaging. chemimpex.com A multicomponent reaction involving tryptophan derivatives has been shown to be a potent strategy for peptide modification. rsc.org

Conjugation to Solid Supports:

In solid-phase peptide synthesis (SPPS), the first amino acid is attached to a solid support, typically a resin. peptide.com For peptides with a C-terminal D-tryptophan, this compound is loaded onto a suitable resin, such as a 2-chlorotrityl resin. uni-muenchen.de This covalent linkage allows for the stepwise assembly of the peptide chain, with excess reagents and byproducts being easily washed away after each coupling and deprotection step. peptide.com The choice of resin and linkage is critical to ensure stability during synthesis and efficient cleavage of the final peptide product.

Advanced Protecting Group Chemistry for D-Tryptophan and Its Application in Complex Peptide Assembly

The success of complex peptide synthesis relies heavily on the use of orthogonal protecting groups, which can be removed under different conditions without affecting other protecting groups. peptide.comrsc.org For tryptophan, the indole side chain can be susceptible to side reactions during peptide synthesis, particularly during the acid-mediated cleavage of other protecting groups. ug.edu.pl

To mitigate these side reactions, the indole nitrogen is often protected. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the tryptophan indole in Fmoc-based SPPS. chemimpex.compeptide.com The resulting Fmoc-D-Trp(Boc)-OH is a standard building block that prevents the alkylation of the indole ring by carbocations generated during the cleavage of other acid-labile side-chain protecting groups. peptide.comacs.org

While unprotected tryptophan can sometimes be used in Fmoc-based synthesis, the use of Fmoc-D-Trp(Boc)-OH is often preferred, especially in sequences containing arginine protected by sulfonyl-type groups (e.g., Pbf), as the cleavage byproducts of these groups can react with the unprotected indole ring. ug.edu.placs.org The Boc group on the indole is stable to the piperidine used for Fmoc removal but is cleaved simultaneously with other t-butyl-based side-chain protecting groups and the peptide from the resin using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). peptide.comorganic-chemistry.org

The development of novel protecting groups for the indole moiety continues to be an active area of research, aiming to provide even greater orthogonality and compatibility with increasingly complex synthetic targets. researchgate.net

Table 3: Common Protecting Groups for Tryptophan in Peptide Synthesis

Nα-Protecting Group StrategyIndole Protecting GroupRationale for UseReference
Fmoc/tBuBoc (tert-butyloxycarbonyl)Prevents side reactions during acid-mediated cleavage of other protecting groups. peptide.comug.edu.pl chemimpex.comacs.org
Boc/BzlFor (formyl)Orthogonal to the Boc Nα-protecting group and stable to the conditions used for its removal. ug.edu.pl peptide.com

Design and Synthesis of D-Amino Acid Containing Peptides with Modulated Biological Activities

The introduction of D-amino acids, such as D-tryptophan, into peptide sequences is a widely employed strategy to enhance their therapeutic potential. A primary advantage is the increased stability of the resulting peptides against enzymatic degradation by proteases, which typically recognize and cleave peptide bonds involving L-amino acids. nih.govnih.gov This enhanced stability prolongs the peptide's half-life in biological systems, a crucial factor for drug development. nih.gov this compound is instrumental in this process, facilitating the incorporation of D-tryptophan into desired positions within a peptide chain using standard Fmoc-based SPPS protocols. nih.govmdpi.com This allows researchers to systematically replace L-tryptophan or other amino acids with D-tryptophan to modulate the peptide's biological activity, stability, and conformational profile.

The stereochemistry at the α-carbon of an amino acid residue profoundly influences the local and global conformation of a peptide. The incorporation of a D-tryptophan residue often induces specific secondary structures, such as β-turns, that are less common or adopt different geometries in all-L-peptides. chemrxiv.orgnih.gov This conformational constraint can lock the peptide into a bioactive conformation, enhancing its affinity and specificity for a biological target.

A notable example is found in the contryphans, a family of D-tryptophan-containing peptides isolated from the venom of marine cone snails. nih.gov Conformational studies, including Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations, have revealed significant structural differences between native contryphans and their synthetic all-L-amino acid analogues. For instance, molecular dynamics simulations of contryphan-Sm showed that the D-Trp4-containing native peptide assumes a more compact and structurally stable conformation compared to its [L-Trp4]contryphan-Sm counterpart. researchgate.net The D-Trp-containing peptide exhibited lower root-mean-square deviation (RMSD) values for most residues and reduced solvent accessibility, suggesting a more rigid and defined structure. researchgate.net In other cases, the presence of a D-tryptophan residue has been shown to favor specific turn types, such as the type II' β-turn observed in a synthetic analogue of a Conus virgo peptide, in contrast to the type VI β-turn found in the native L-tryptophan version. researchgate.net This ability to dictate peptide folding is a powerful tool in rational peptide design.

Table 1: Conformational Impact of D-Tryptophan Incorporation in Peptides
Peptide SystemKey FindingConformational DetailReference
Contryphan-SmD-Trp enhances structural stability and compactness.Lower RMSD values and decreased solvent accessibility compared to the all-L analogue. researchgate.net
Conus virgo Peptide Analogue (D)W3-Vi804D-Trp induces a specific β-turn conformation.Forms a type II' β-turn, while the native L-Trp peptide forms a type VI β-turn. researchgate.net
Contryphan-SmD-Trp containing peptides can equilibrate between distinct conformational states.The peptide exists in at least two different conformations that can interconvert. nih.gov

The specific three-dimensional arrangement of amino acid side chains is critical for molecular recognition and binding to biological receptors. By altering the stereochemistry of a single tryptophan residue from L to D, the spatial orientation of the bulky indole side chain is changed, which can dramatically alter the peptide's binding affinity and selectivity for its target receptor.

This principle has been effectively demonstrated in the development of endothelin (ET) receptor antagonists. nih.govacs.org Structure-activity relationship studies on cyclic pentapeptides and linear tripeptides revealed that the stereochemistry and substitution pattern of the tryptophan residue are crucial for discriminating between endothelin receptor subtypes A (ETA) and B (ETB). nih.govacs.org The introduction of various C-2 substituted D-tryptophan analogues into these peptides, using the corresponding Fmoc-D-Trp(substituent)-OH building blocks, led to antagonists with varied selectivity profiles. For example, peptides containing 2-halo- or 2-methyl-D-tryptophan acted as combined ETA/ETB receptor antagonists, whereas those incorporating 2-cyano-D-tryptophan were selective for the ETB receptor. nih.govacs.org These findings underscore that the D-configuration, in concert with specific modifications to the indole ring, provides a sophisticated mechanism for fine-tuning peptide-receptor interactions and achieving desired pharmacological profiles.

Table 2: Influence of D-Tryptophan Analogues on Endothelin Receptor Subtype Selectivity
D-Tryptophan AnaloguePeptide ScaffoldReceptor Selectivity ProfileReference
2-Halo-D-TryptophanCyclic Pentapeptide & Linear TripeptideCombined ETA/ETB Antagonist nih.govacs.org
2-Methyl-D-TryptophanCyclic Pentapeptide & Linear TripeptideCombined ETA/ETB Antagonist nih.govacs.org
2-Cyano-D-TryptophanCyclic Pentapeptide & Linear TripeptideSelective ETB Antagonist nih.govacs.org

Contribution to the Development of Peptide-Based Therapeutics and Diagnostics

This compound is an indispensable tool in the pipeline for discovering and developing new peptide-based drugs and diagnostic agents. chemimpex.comcardiff.ac.uk Its use enables the synthesis of peptidomimetics with improved drug-like properties, such as enhanced stability, controlled conformation, and tailored receptor affinity, which are essential for therapeutic efficacy. nih.gov

The generation and screening of peptide libraries is a powerful method for identifying novel ligands for biological targets. This compound is frequently included in the synthesis of these libraries to expand their chemical diversity and to embed favorable properties like protease resistance from the outset. chemimpex.comnih.gov Techniques such as positional scanning synthetic peptide combinatorial libraries allow for the rapid identification of high-affinity peptide ligands by systematically placing different amino acids, including D-isomers like D-tryptophan, at each position in a peptide sequence. nih.gov

Furthermore, this compound and its protected derivatives, such as Fmoc-D-Trp(Boc)-OH, are utilized in the construction of DNA-Encoded Chemical Libraries (DECLs). nih.govacs.org In this technology, peptide synthesis is performed on a DNA oligonucleotide tag, which serves as a unique barcode for each peptide sequence. The use of Fmoc-protected amino acids, including D-isomers, allows for the creation of vast libraries of diverse peptides that can be screened simultaneously against a protein target to identify new binders. acs.org

Rational drug design relies on a deep understanding of the relationship between a molecule's structure and its biological activity (SAR). This compound facilitates SAR studies by allowing for the precise and systematic modification of peptide structures. nih.govrsc.org Researchers can synthesize a series of analogues where L-tryptophan is replaced by D-tryptophan, or where the D-tryptophan residue itself is modified, to probe its role in bioactivity.

For example, in the development of analogues of the antibacterial cyclic peptide argyrin, various Fmoc-(S)-Trp analogues (the natural configuration in this case) were synthesized to explore the SAR of the indolyl amino acid residue. rsc.org While this study focused on the L-isomer, the synthetic principles are identical for D-isomer studies. Such investigations reveal which structural features of the tryptophan residue—be it its stereocenter, the indole ring's electronic properties, or its substitution pattern—are critical for the desired biological effect, guiding the optimization of lead compounds into potent and selective therapeutic candidates. nih.govacs.orgrsc.org

Integration of this compound in Biomaterials and Supramolecular Chemistry

The applications of this compound extend beyond therapeutics into the realm of materials science. Fmoc-amino acids are well-known for their ability to self-assemble into ordered supramolecular structures, such as nanofibers, tapes, and hydrogels, driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding between the amino acid moieties. mdpi.comacs.org

This compound can self-assemble to form hydrogels, often triggered by a change in pH. mdpi.com These materials can encapsulate large amounts of water, forming a three-dimensional network. Research has also shown that co-assembling this compound with other Fmoc-amino acids can lead to the formation of new physical hydrogels with tunable properties. For instance, co-assembly of Fmoc-Trp-OH and Fmoc-Lys-Fmoc-OH resulted in stable hydrogel structures, demonstrating that the interactions between different building blocks can be harnessed to create novel biomaterials. mdpi.com These peptide-based hydrogels are of interest for applications in tissue engineering, drug delivery, and as scaffolds for 3D cell culture, owing to their biocompatibility and stimuli-responsive nature.

Self-Assembly of this compound for Hydrogel Formation and Biological Applications

The self-assembly of Fmoc-protected amino acids, including tryptophan derivatives, into hydrogels has been a subject of extensive research. acs.orgnih.gov These hydrogels are three-dimensional networks of self-assembled nanofibers that can entrap large amounts of water, mimicking the structure of the natural extracellular matrix (ECM). mdpi.comresearchgate.net

The process of hydrogelation for Fmoc-amino acids like Fmoc-Trp-OH is often triggered by a change in environmental conditions, such as pH. nih.govsemanticscholar.org For instance, dissolving the molecule in an organic solvent and then introducing an aqueous buffer, or adjusting the pH of an aqueous solution, can initiate the self-assembly process leading to gel formation. nih.govresearchgate.net The resulting hydrogel's mechanical stiffness and other physical properties can be tuned by controlling factors like the concentration of the peptide building block. researchgate.netmdpi.com The self-assembly is a hierarchical process that begins with the formation of β-sheet-like structures, which then organize into nanofibers, followed by the entanglement of these fibers to form the hydrogel network. acs.orgresearchgate.net

While much of the literature focuses on Fmoc-L-amino acids or general Fmoc-dipeptides, the principles apply to D-isomers. Studies on Fmoc-Trp-OH have demonstrated its ability to form hydrogels, and co-assembly with other Fmoc-amino acids, such as Fmoc-Lys-Fmoc-OH, can create stable supramolecular gel structures. nih.govsemanticscholar.org These gels exhibit thixotropic properties, meaning they can become fluid when agitated and then return to a gel state at rest, which is a valuable characteristic for injectable biomaterials. acs.orgresearchgate.net The biological applications of these hydrogels are promising, particularly as scaffolds for 3D cell culture, given their biocompatibility and structural resemblance to the ECM. researchgate.netmdpi.comuminho.pt

ParameterFindingReferences
Driving Forces for Self-Assembly π-π stacking (Fmoc & indole rings), Hydrogen bonding (carbamate, amide), Hydrophobic interactions. researchgate.netacs.orgnih.govacs.org
Gelation Trigger pH change, Solvent polarity change. nih.govsemanticscholar.orgunibo.it
Resulting Nanostructure Self-assembled nanofibers forming a 3D network. researchgate.netresearchgate.net
Key Properties Biocompatibility, Tunable mechanical stiffness, Thixotropic behavior. researchgate.netmdpi.comacs.org
Biological Applications Scaffolds for 3D cell culture, Mimicking the extracellular matrix. researchgate.netmdpi.comuminho.pt

Engineering of Peptide-Based Scaffolds for Tissue Engineering and Drug Delivery

This compound serves as a crucial component in the design of more complex peptide-based scaffolds for advanced biomedical applications like tissue engineering and drug delivery. mdpi.comnih.gov The incorporation of this building block into short peptide sequences allows for the creation of materials with tailored functionalities. uminho.pt

Tissue Engineering: In tissue engineering, the goal is to create scaffolds that support cell attachment, proliferation, and differentiation to regenerate damaged tissues. uminho.ptnih.gov Peptide-based hydrogels are excellent candidates due to their biocompatibility, biodegradability, and ability to mimic the native ECM. researchgate.netnih.gov By incorporating this compound into peptide sequences, researchers can create hydrogels with enhanced mechanical properties and stability. researchgate.netmdpi.com The aromatic interactions contributed by the tryptophan and Fmoc groups play a key role in the self-assembly and stabilization of these scaffolds. researchgate.netresearchgate.net For example, Fmoc-dipeptides have been extensively studied as hydrogelators for encapsulating cells and promoting tissue growth, demonstrating the potential for such systems in cartilage and bone tissue engineering. researchgate.netnih.gov The use of D-amino acids like D-Trp can increase the resistance of these scaffolds to proteases, prolonging their functional lifetime in vivo. mdpi.com

Drug Delivery: The self-assembling properties of this compound and its derivatives are also harnessed to create nanostructures for drug delivery. eurekalert.orgfrontiersin.org A derivative, Fmoc-Trp(Boc)-OH, has been shown to form stable, hollow nanoparticles capable of encapsulating therapeutic agents. frontiersin.org These nanoparticles have demonstrated good biocompatibility and can effectively deliver drug cargos into cancer cells. frontiersin.orgresearchgate.net The release of the encapsulated drug can be designed to be responsive to specific triggers in the target environment, such as a change in pH. eurekalert.orgresearchgate.net For instance, nanoparticles created from crosslinked Fmoc-Trp-OH have been used to load the anticancer drug doxorubicin. eurekalert.org These particles showed minimal drug release at physiological pH but significantly increased release in the acidic microenvironment characteristic of tumors, demonstrating a "smart" drug delivery mechanism. eurekalert.org This targeted release minimizes systemic toxicity and enhances therapeutic efficacy.

Application AreaSystem DescriptionKey FindingsReferences
Tissue Engineering Hydrogels from self-assembling Fmoc-peptides.Scaffolds mimic the ECM, support cell growth and proliferation, and can have tunable mechanical properties. D-amino acids enhance stability. researchgate.netmdpi.comuminho.ptnih.gov
Drug Delivery Nanoparticles from Fmoc-Trp(Boc)-OH.Biocompatible nanoparticles encapsulate anticancer drugs like doxorubicin. frontiersin.orgresearchgate.net
Drug Delivery Crosslinked Fmoc-Trp-OH nanoparticles.pH-responsive system with minimal drug release at physiological pH (7.4) and enhanced release in acidic (pH 5.5) and glutathione-rich environments. eurekalert.org

Advanced Analytical and Spectroscopic Characterization of Fmoc D Trp Oh and Its Derivatives

Chromatographic Techniques for Purity Assessment and Enantiomeric Purity Determination

Chromatographic methods are indispensable for assessing the chemical and chiral purity of Fmoc-D-Trp-OH. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for these evaluations.

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for determining the purity of this compound and other Fmoc-protected amino acids. nih.govmdpi.com The development of a robust HPLC method involves the careful optimization of several parameters to achieve efficient separation of the main compound from any impurities.

A typical RP-HPLC setup utilizes a C18 column, which is effective for separating hydrophobic molecules like Fmoc-amino acids. nih.govresearchgate.net The mobile phase usually consists of a gradient mixture of an aqueous component, often containing an acid like trifluoroacetic acid (TFA), and an organic solvent such as acetonitrile. universiteitleiden.nlrsc.org The TFA helps to improve peak shape and resolution by ion-pairing with the analyte. The gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute the highly retained Fmoc-derivatized compounds. researchgate.net

Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc moiety exhibits strong UV absorbance, typically around 262 nm. biosyn.com This allows for sensitive detection and quantification of this compound. Purity levels are often reported to be high, with some commercial sources guaranteeing ≥98.0% purity as determined by HPLC. labmartgh.com

Table 1: Typical HPLC Parameters for Purity Analysis of this compound

ParameterCondition
Column Reverse-Phase C18
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Linear gradient of Mobile Phase B
Flow Rate Typically 1.0 mL/min
Detection UV at 262 nm
Column Temperature Ambient or controlled (e.g., 35 °C)

This table represents a generalized set of parameters; specific conditions may vary based on the instrument and specific sample.

Ensuring the enantiomeric purity of this compound is critical, as the presence of the L-enantiomer can lead to the formation of undesired diastereomeric impurities in the final peptide. Chiral HPLC is a powerful technique for separating enantiomers. phenomenex.commdpi.com This is often achieved using chiral stationary phases (CSPs) that can differentiate between the D- and L-forms of the amino acid derivative. sigmaaldrich.comnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective for the enantioseparation of a wide range of N-Fmoc protected amino acids, including Fmoc-Trp-OH. phenomenex.comchinacloudapi.cn The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the chiral selector and the enantiomers, leading to different retention times. Studies have shown that the D-enantiomer of Fmoc-amino acids often elutes before the L-enantiomer on certain quinine-based anion-exchange type CSPs. nih.gov The expected enantiomeric purity for commercially available Fmoc-protected amino acids is typically greater than 99.0% enantiomeric excess (ee). phenomenex.com

Table 2: Chiral HPLC Enantioseparation of Fmoc-Trp-OH enantiomers

Chiral Stationary Phase (CSP)Mobile PhaseElution OrderReference
Lux Cellulose-2Acetonitrile/0.1% TFAD then L phenomenex.comchinacloudapi.cn
Quinine-based anion exchangerVaries (e.g., CO2/MeOH with additives)D then L nih.gov

This table provides examples of CSPs and general conditions. The specific mobile phase composition and gradient are optimized for each separation.

Capillary Electrophoresis (CE) offers an alternative and complementary technique for enantioseparation. mdpi.comresearchgate.net In CE, charged molecules migrate in a capillary under the influence of an electric field. For chiral separations of amino acids, a chiral selector, such as a cyclodextrin, is added to the background electrolyte (BGE). nih.govresearchgate.net The Fmoc derivatization enhances the interaction with the chiral selector and allows for sensitive fluorescence detection. nih.gov A study using β-cyclodextrin (β-CD) as a chiral selector in the BGE successfully achieved the enantioseparation of 16 proteinogenic DL-amino acids after derivatization with Fmoc-Cl. nih.gov

Spectroscopic Characterization Methods for Structural Elucidation of this compound Products

Spectroscopic techniques are vital for confirming the chemical structure of this compound and identifying any derivatives or byproducts.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and conformation of a compound. Both ¹H NMR and ¹³C NMR spectra are used to confirm the identity and integrity of this compound. nih.gov

The ¹H NMR spectrum of this compound displays characteristic signals for the protons of the tryptophan side chain, the α-carbon, the fluorenyl group, and the carboxylic acid. The chemical shifts and coupling patterns of these protons provide a unique fingerprint of the molecule. Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon atom in the structure, further confirming its identity. mdpi.com NMR analysis is also crucial in research settings to study the conformation of peptides containing this compound. universiteitleiden.nltum.de

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which can help in structural elucidation. medchemexpress.comsynzeal.com The molecular weight of this compound is 426.46 g/mol . labmartgh.comsigmaaldrich.com

Electrospray ionization (ESI) is a common soft ionization technique used for analyzing amino acid derivatives. springernature.com In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and analyze the resulting product ions. The fragmentation of tryptophan-containing molecules often involves characteristic losses from the indole (B1671886) side chain. researchgate.net This fragmentation data provides confirmatory structural evidence.

Application of Fmoc Labeling in Analytical Assays for Amino Acid Quantification

The Fmoc group serves not only as a protecting group in peptide synthesis but also as a derivatizing agent for the quantitative analysis of amino acids. biosyn.com The reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with the primary or secondary amine of an amino acid yields a highly fluorescent and UV-active derivative. nih.govspringernature.com

This pre-column derivatization allows for the sensitive detection of amino acids by HPLC with either UV or fluorescence detectors. mdpi.combiosyn.com For fluorescence detection of Fmoc-amino acids, the typical excitation wavelength is around 266 nm, and the emission is monitored at approximately 305 nm. mdpi.combiosyn.com This method is highly sensitive, enabling the quantification of amino acids at low concentrations. nih.gov The derivatization reaction is typically carried out in a borate (B1201080) buffer at a mild alkaline pH. nih.gov The stability of the resulting Fmoc-amino acid derivatives allows for reliable and reproducible quantification. researchgate.net This technique is widely used for amino acid profiling in various biological and chemical samples. springernature.com

Current Challenges and Future Research Directions for Fmoc D Trp Oh in Academic Science

Overcoming Synthetic Limitations and Side Reactions in Fmoc-D-Trp-OH Peptide Synthesis

The synthesis of peptides containing D-tryptophan using Fmoc chemistry is often complicated by side reactions and steric hindrance, which can lead to lower yields and impurities. Addressing these issues is a key area of research.

The indole (B1671886) side chain of tryptophan is susceptible to oxidation and alkylation during peptide synthesis, particularly during the acidic conditions of cleavage from the solid support. thermofisher.compeptide.com Oxidation of the indole ring is a significant concern as it is generally irreversible. thermofisher.com While this compound can be used without protection on the indole nitrogen, this approach increases the risk of side reactions. peptide.com

To mitigate these issues, researchers are exploring various strategies. One of the most effective methods is the use of a protecting group on the indole nitrogen. The tert-butyloxycarbonyl (Boc) group is commonly employed, leading to the use of Fmoc-D-Trp(Boc)-OH. peptide.comacs.org This strategy effectively prevents the migration of sulfonyl protecting groups from arginine residues to the tryptophan indole ring during cleavage. peptide.com

Another critical aspect is the choice of scavengers in the cleavage cocktail. Scavengers are used to quench reactive species generated during the removal of protecting groups. thermofisher.com For tryptophan-containing peptides, minimizing exposure time to the cleavage cocktail and using appropriate scavengers can reduce damage to the indole ring. thermofisher.com

Side ReactionMitigation StrategyKey Findings
Indole OxidationUse of indole protecting groups (e.g., Boc)Fmoc-Trp(Boc)-OH is effective in preventing side reactions during cleavage. peptide.comacs.org
Indole AlkylationUse of scavengers during cleavageMinimizes modification by cationic species released from other protected amino acids. thermofisher.compeptide.com
Reattachment to ResinUse of specialized resins (e.g., Fmoc-XAL-PEG-PS)Prevents back-alkylation of C-terminal tryptophan-containing peptides. thermofisher.com

The bulky nature of the tryptophan side chain, especially when adjacent to other sterically demanding residues, can impede coupling reactions during solid-phase peptide synthesis (SPPS). acs.org This steric hindrance can lead to incomplete reactions and the formation of deletion sequences.

To overcome these challenges, researchers have investigated the use of stronger coupling reagents and modified solvent systems. For instance, the use of a DMF/NMP (dimethylformamide/N-methyl-2-pyrrolidone) mixture as a solvent has been shown to improve the synthesis of peptides with significant steric hindrance from tryptophan residues. acs.org Additionally, alternative coupling reagents with high efficiency, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are often employed to drive these difficult couplings to completion. mdpi.com

Future research will likely focus on developing even more potent coupling reagents and optimizing reaction conditions to facilitate the synthesis of increasingly complex and sterically hindered D-tryptophan-containing peptides.

Development of Novel Protecting Group Strategies for Improved Peptide Synthesis Efficiency

The development of new protecting groups is a cornerstone of advancing peptide synthesis. For this compound, research is focused on creating indole protecting groups that offer enhanced stability during synthesis and are easily removable under mild conditions, while also potentially improving the solubility of the protected peptide.

One innovative approach involves the use of a dipeptide protecting group, Boc-Sar-Sar (Boc-sarcosinyl-sarcosinyl), for the tryptophan indole nucleus. researchgate.net This group introduces a cationic charge after the cleavage of the Boc group with trifluoroacetic acid (TFA), which can improve the solubility of the peptide during HPLC purification. The Sar-Sar moiety can then be cleaved at physiological pH. researchgate.net

Another strategy is the development of protecting groups that can be removed under orthogonal conditions, meaning they are stable to the reagents used for Fmoc and side-chain deprotection but can be cleaved by a specific, non-interfering method. ub.edu This allows for more complex peptide modifications.

Protecting Group StrategyAdvantageApplication
Boc-Sar-Sar for IndoleIntroduces a temporary cationic chargeImproves solubility for HPLC purification and can be used in pro-drug design. researchgate.net
Orthogonal Protecting GroupsAllows for selective deprotection and modificationEnables the synthesis of complex peptides with specific modifications on the tryptophan residue. ub.edu
Fmoc-2-MBT ReagentProduces Fmoc-amino acids free of common side-productsImproves the purity of the starting materials for peptide synthesis. ub.edu

Computational Chemistry and Molecular Modeling Studies of this compound Conjugates

Computational methods are becoming increasingly vital in peptide science, offering insights that are difficult to obtain through experimental techniques alone. These approaches are being used to predict the behavior of D-tryptophan-containing peptides and to guide their design.

These computational studies can also predict how D-tryptophan-containing peptides interact with biological targets. Molecular docking simulations can be used to model the binding of a peptide to a protein, providing insights into the key interactions that stabilize the complex. nih.gov This information is invaluable for understanding the biological activity of these peptides.

The vast chemical space of possible peptide sequences makes experimental screening of large libraries time-consuming and expensive. mdpi.com In silico screening offers a rapid and cost-effective alternative. Virtual libraries of D-tryptophan-containing peptides can be computationally screened against a protein target to identify potential binders. mdpi.com

Furthermore, computational tools are being developed to design novel peptides with desired properties. By understanding the structural role of D-tryptophan, researchers can design peptides with enhanced stability, bioavailability, and biological activity. nih.gov Conservation analysis of known active peptides can reveal the importance of tryptophan residues, which can then be incorporated into newly designed sequences. nih.gov

Computational MethodApplicationKey Insights
Molecular Dynamics (MD) SimulationsPredicting peptide conformation and dynamicsD-tryptophan can induce more compact structures and alter flexibility compared to L-tryptophan. researchgate.net
Molecular DockingModeling peptide-protein interactionsReveals binding modes and key interactions, aiding in the understanding of biological activity. nih.gov
In Silico ScreeningIdentifying potential peptide binders from virtual librariesAccelerates the discovery of new bioactive peptides containing D-tryptophan. mdpi.com
De Novo Peptide DesignCreating novel peptide sequences with desired propertiesAllows for the rational design of peptides with enhanced therapeutic potential based on the structural contributions of D-tryptophan. nih.gov

Emerging Interdisciplinary Applications and Translational Research Potentials

The unique chemical architecture of Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (this compound), particularly the presence of the aromatic fluorenylmethoxycarbonyl (Fmoc) and indole groups, facilitates its self-assembly into ordered supramolecular structures. This intrinsic property is at the heart of its burgeoning interdisciplinary applications and significant translational research potential. The primary driving forces for this self-assembly are non-covalent interactions, including π-π stacking interactions between aromatic moieties and hydrogen bonding. researchgate.netacs.orgnih.govacs.org These interactions enable this compound and related compounds to form complex nano-architectures such as nanofibers, hydrogels, and nanoparticles under specific conditions, making them highly valuable in diverse biomedical fields. acs.orgresearchgate.net

One of the most promising areas of application is in the development of biomaterials for tissue engineering and regenerative medicine . researchgate.netacs.orggoogle.commdpi.com Fmoc-protected amino acids, including tryptophan derivatives, can form hydrogels, which are three-dimensional networks capable of holding large amounts of water. nih.govgoogle.commdpi.com These hydrogels serve as excellent 3D scaffolds that mimic the extracellular matrix, providing structural support for cell growth and proliferation. google.commdpi.com The biocompatibility and tunable mechanical properties of these peptide-based hydrogels make them ideal candidates for injectable materials that can adapt to the shape of tissue defects and promote regeneration. researchgate.netmdpi.com Research has shown that the stiffness and stability of these hydrogels can be modulated, which is crucial for creating tailored environments for different cell types. researchgate.netresearchgate.net

In the realm of drug delivery , this compound derivatives have demonstrated considerable potential as nanocarriers for therapeutic agents. researchgate.netacs.orgchemimpex.comsigmaaldrich.comresearchgate.net Specifically, a protected derivative, Fmoc-Trp(Boc)-OH, has been shown to self-assemble into stable, pH-responsive nanoparticles capable of encapsulating and releasing bioactive molecules. researchgate.netfrontiersin.org These nanoparticles have been investigated for their efficacy in cancer therapy. sigmaaldrich.comresearchgate.net Studies involving doxorubicin-loaded Fmoc-Trp(Boc)-OH nanoparticles indicated high cellular uptake and greater efficiency in killing glioma cells compared to the free drug alone. researchgate.net The ability to form nanoparticles that can carry drugs directly to target cells represents a significant translational potential, offering a path to more effective and targeted therapeutic strategies. chemimpex.comresearchgate.netfrontiersin.org The structural transformation from nanofibers, suitable for tissue engineering, to nanoparticles for drug delivery can be controlled through co-assembly with other Fmoc-amino acids, highlighting the versatility of these systems. acs.org

The application of Fmoc-protected amino acids also extends to the field of biosensors . These molecules are used as fundamental building blocks in the solid-phase synthesis of complex peptides. chemimpex.comrsc.orgmdpi.com Such peptides can be designed to act as specific probes in biosensing applications, for example, to monitor kinase activity in cell extracts, which is crucial for cancer research and diagnostics. rsc.org While not always the central component, the inclusion of this compound and its derivatives in these synthetic peptides is enabled by its chemical properties, which are well-suited for standard peptide synthesis protocols. rsc.orgmdpi.com

The table below summarizes key research findings related to the interdisciplinary applications of Fmoc-Tryptophan derivatives.

Research AreaSystem StudiedKey Findings & PropertiesPotential ApplicationCitations
Drug Delivery Nanoparticles from Fmoc-Trp(Boc)-OHForm stable, pH-responsive nanoparticles. Capable of loading and releasing bioactive molecules like doxorubicin. Showed high cellular uptake and enhanced toxicity in glioma cells.Targeted cancer therapy, nanocarriers for bioactive molecules. researchgate.netfrontiersin.org
Tissue Engineering Hydrogels from Fmoc-amino acidsSelf-assemble into nanofibers that form biocompatible, injectable 3D hydrogel scaffolds. Mechanical properties can be tuned.Scaffolds for cell culture, bone-filling materials, regenerative medicine. researchgate.netgoogle.commdpi.com
Co-assembled Nanostructures Co-assembly of Fmoc-Trp-OH with Fmoc-Tyr-OH or Fmoc-Phe-OHFmoc-Trp-OH acts as a fiber inhibitor, inducing a structural transformation from nanofibers to nanoparticles.Tunable biomaterials for either tissue engineering (nanofibers) or drug delivery (nanoparticles). acs.org
Peptide Synthesis This compound as a building blockUtilized in standard Fmoc-based solid-phase peptide synthesis (SPPS) for creating complex peptides.Development of peptide-based biosensors and therapeutics. chemimpex.comrsc.orgmdpi.commdpi.com

Q & A

Q. What are the standard methods for synthesizing and purifying Fmoc-D-Trp-OH?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Purification involves reverse-phase HPLC, with purity assessed by titration and HPLC analysis (>97% purity) . Crystallization from solvents like DMF or DCM is common, with specific optical rotation values ([α]²⁰/D = +29° in DMF) used to confirm stereochemical integrity . Storage recommendations include -20°C for short-term use and -80°C for long-term stability, with solutions prepared in DMF to avoid repeated freeze-thaw cycles .

Q. How does the stereochemistry of D-Trp impact peptide design?

The D-configuration of tryptophan confers resistance to enzymatic degradation, making it valuable in designing peptide inhibitors for proteases or receptors. For example, this compound has been used to create protease-resistant analogs in studies targeting enzyme-substrate interactions . Researchers must confirm chirality via specific rotation measurements and circular dichroism (CD) spectroscopy to avoid unintended racemization during synthesis .

Q. What solvents are optimal for dissolving this compound in SPPS?

this compound dissolves readily in DMF and DCM, but solubility in aqueous buffers is limited. For stock solutions (10 mM), DMF is preferred, with heating to 37°C and sonication to enhance dissolution . Avoid using THF or ethers due to poor compatibility with Fmoc deprotection reagents (e.g., piperidine) .

Advanced Research Questions

Q. How can racemization of this compound be minimized during prolonged SPPS cycles?

Racemization risks increase with extended coupling times or elevated temperatures. To mitigate this:

  • Use low-temperature coupling (0–4°C) with activators like HOBt/DIC .
  • Monitor enantiomeric purity via chiral HPLC, ensuring ≤0.5% D-enantiomer contamination in L-configuration peptides .
  • Replace standard coupling reagents with Oxyma Pure/COMU, which reduce side reactions .

Q. What analytical methods resolve discrepancies in reported purity values (e.g., 97% vs. 99%)?

Purity variations arise from differences in analytical protocols. For rigorous validation:

  • Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (MS) to detect trace impurities .
  • Cross-validate titration results (e.g., ninhydrin test for free amino groups) against HPLC data .
  • Reference certified standards from suppliers like TCI America or GLPBIO, which provide batch-specific COAs .

Q. How does the indole ring of D-Trp influence peptide-receptor binding kinetics?

The indole moiety participates in π-π stacking and hydrophobic interactions with receptor pockets. In a study on GLP-1 analogs, substituting L-Trp with D-Trp altered binding affinity to the GLP-1 receptor by ~30%, as quantified via surface plasmon resonance (SPR). Molecular dynamics simulations revealed steric hindrance from the D-configuration, necessitating computational modeling to optimize side-chain orientation .

Q. What strategies improve the stability of this compound under acidic cleavage conditions?

Acid-labile protecting groups (e.g., Boc) on Trp’s indole ring are prone to degradation during TFA cleavage. To enhance stability:

  • Use scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail .
  • Substitute Boc with Alloc protection, which is removed under milder Pd-mediated conditions .
  • Monitor degradation products via LC-MS and adjust cleavage time (<2 hours for 95% TFA) .

Methodological Troubleshooting

Q. Why does this compound exhibit variable melting points (182–185°C vs. 184°C)?

Melting point discrepancies reflect polymorphic forms or residual solvents. To ensure consistency:

  • Recrystallize from a 1:1 DMF/ether mixture under controlled cooling rates .
  • Characterize polymorphs via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .

Q. How to address low coupling efficiency of this compound in automated SPPS?

Low efficiency may stem from steric hindrance or poor activation. Solutions include:

  • Double coupling with 3-fold molar excess of amino acid .
  • Microwave-assisted synthesis (30–50°C, 10–20 W) to enhance reaction kinetics .
  • Pre-activate this compound with DIC/HOAt for 5 minutes before coupling .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on this compound’s solubility in DMSO?

Some studies report solubility in DMSO, while others note precipitation. This arises from batch-specific impurities (e.g., residual salts). To resolve:

  • Centrifuge solutions at 14,000 rpm for 10 minutes to remove particulates .
  • Use freshly opened DMSO (stored under argon) to prevent water absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.